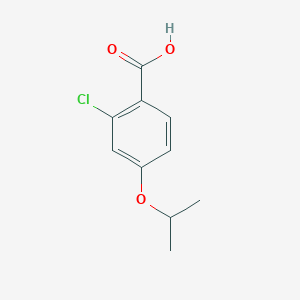

2-Chloro-4-isopropoxybenzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

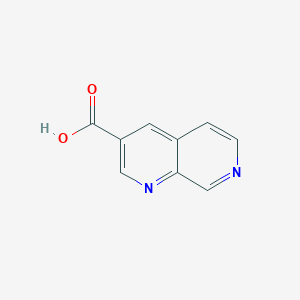

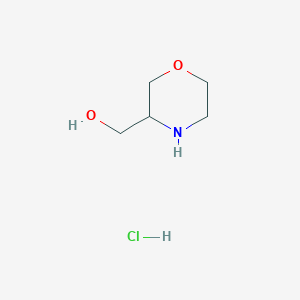

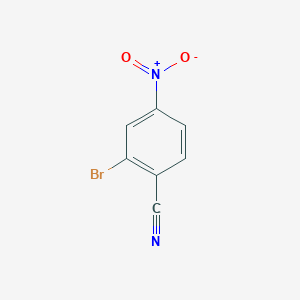

2-Chloro-4-isopropoxybenzoic Acid (CAS Number: 334018-32-5) is a white crystalline solid that belongs to the family of benzoic acids derivatives . It has a molecular weight of 214.65 .

Molecular Structure Analysis

The IUPAC name for 2-Chloro-4-isopropoxybenzoic Acid is 2-chloro-4-isopropoxybenzoic acid. Its InChI Code is 1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) and the InChI Key is ACGZKCQTHXAZOX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Chloro-4-isopropoxybenzoic Acid is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Photodecomposition of Chlorobenzoic Acids

Research conducted by Crosby and Leitis (1969) in "Journal of Agricultural and Food Chemistry" explored the photodecomposition of chlorobenzoic acids, including 2-Chloro-4-isopropoxybenzoic Acid. They found that ultraviolet irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. In the case of the 4-chloro isomer, there was a significant conversion to benzoic acid, suggesting a potential application in photochemical transformations (Crosby & Leitis, 1969).

Halogen Bonds in Molecular Salts/Cocrystals

Oruganti et al. (2017) in "ACS Omega" conducted a study on 2-Chloro-4-nitrobenzoic acid, a compound closely related to 2-Chloro-4-isopropoxybenzoic Acid. They synthesized molecular salts of 2c4n with pyridyl and benzoic acid derivatives and characterized them structurally. This research highlighted the importance of halogen bonds in the crystal structures of these compounds, pointing to applications in crystal engineering and pharmaceuticals (Oruganti et al., 2017).

Synthesis of α-Amino-β-Hydroxy Acids

Girard et al. (1996), in their work published in "Tetrahedron Letters," synthesized methyl p-chloro-3-hydroxytyrosinates from 3-chloro-4-hydroxybenzoic acid, a compound similar to 2-Chloro-4-isopropoxybenzoic Acid. Their approach involved asymmetric hydrogenation, indicating the potential of chlorobenzoic acids in the synthesis of complex organic molecules (Girard et al., 1996).

Anodic Oxidation for Wastewater Treatment

Leite et al. (2003) in "Journal of Applied Electrochemistry" investigated the electrochemical oxidation of dihydroxybenzoic acid, a derivative of chlorobenzoic acid. This study has implications for using 2-Chloro-4-isopropoxybenzoic Acid in wastewater treatment through electrochemical methods (Leite et al., 2003).

Chlorination By-Products Formation

Research by Chang et al. (2006) in "Chemosphere" examined the formation of disinfection by-products (DBP) including trichloromethane and chloroacetic acid in the presence of chlorobenzoic acids. This research is pertinent to understanding the environmental impact of chlorobenzoic compounds, including 2-Chloro-4-isopropoxybenzoic Acid, during water treatment processes (Chang et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-chloro-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGZKCQTHXAZOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isopropoxybenzoic Acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)